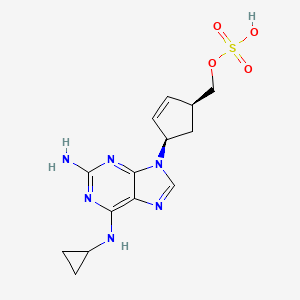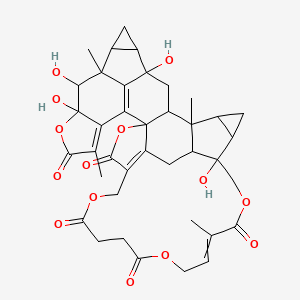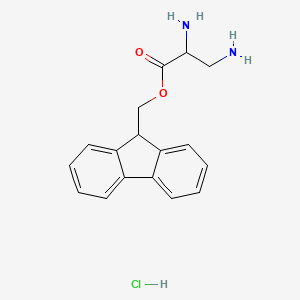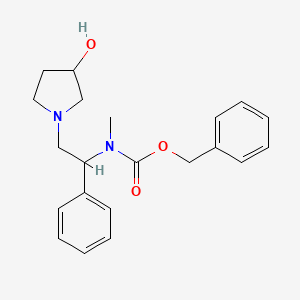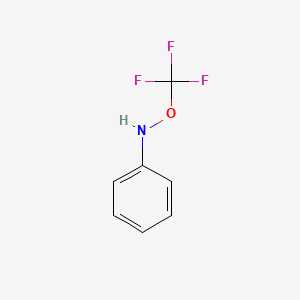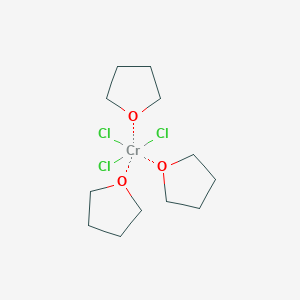![molecular formula C28H43N9O7 B13391430 cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]](/img/structure/B13391430.png)
cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(-Arg-Ala-Asp-D-Phe-Lys) is a cyclic peptide composed of the amino acids arginine, alanine, aspartic acid, D-phenylalanine, and lysine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Cyclization: After the linear peptide is synthesized, cyclization is achieved by forming a peptide bond between the N-terminus and C-terminus of the peptide.
Industrial Production Methods
Industrial production of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Cyclo(-Arg-Ala-Asp-D-Phe-Lys) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Aplicaciones Científicas De Investigación
Cyclo(-Arg-Ala-Asp-D-Phe-Lys) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its role in cell signaling and protein-protein interactions.
Medicine: Explored for its potential as a therapeutic agent in cancer treatment, due to its ability to inhibit specific protein-protein interactions.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) involves its interaction with specific molecular targets, such as integrins. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. By binding to integrins, Cyclo(-Arg-Ala-Asp-D-Phe-Lys) can modulate cell signaling pathways, influencing processes like cell migration, proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Cyclo(-Arg-Gly-Asp-D-Phe-Lys): Another cyclic peptide with similar structural properties but different biological activities.
Cyclo(-Arg-Ala-Gly-D-Phe-Lys): A variant with glycine instead of aspartic acid, affecting its binding affinity and specificity.
Uniqueness
Cyclo(-Arg-Ala-Asp-D-Phe-Lys) is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities. Its ability to selectively interact with certain integrins makes it a valuable tool in biomedical research and therapeutic development.
Propiedades
Fórmula molecular |
C28H43N9O7 |
|---|---|
Peso molecular |
617.7 g/mol |
Nombre IUPAC |
2-[8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C28H43N9O7/c1-16-23(40)36-21(15-22(38)39)27(44)37-20(14-17-8-3-2-4-9-17)26(43)35-18(10-5-6-12-29)25(42)34-19(24(41)33-16)11-7-13-32-28(30)31/h2-4,8-9,16,18-21H,5-7,10-15,29H2,1H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,37,44)(H,38,39)(H4,30,31,32) |
Clave InChI |
SMFHXHGBDFBWOX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


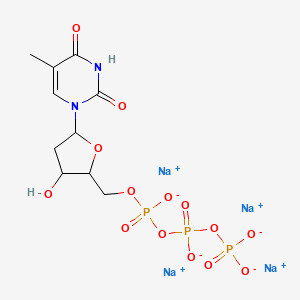
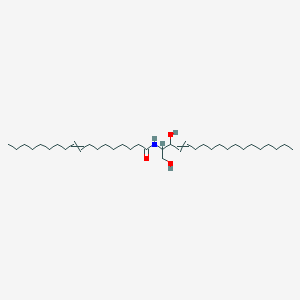
![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine](/img/structure/B13391361.png)
![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391363.png)
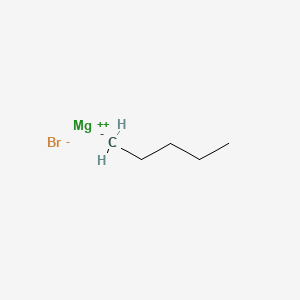
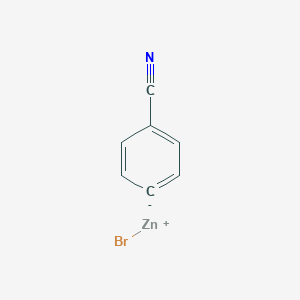
![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
